1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one
Description
Properties
IUPAC Name |
1,2,4,5-tetrahydropyrido[2,3-e][1,4]diazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-7-5-11-8-6(4-10-7)2-1-3-9-8/h1-3H,4-5H2,(H,9,11)(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWFRJPQCMSYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NCC(=O)N1)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Reaction Pathway:
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Starting Material : (trans)-4-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl methanesulfonic acid (Intermediate E) .
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Chlorination : Treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in anhydrous solvents (e.g., chloroform) at 60–75°C for 4–6 hours yields the sulfonyl chloride (Intermediate F) .
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Key Conditions :
Reactivity with Nucleophiles
The sulfonyl chloride intermediate undergoes nucleophilic substitution reactions, enabling the introduction of diverse functional groups.
Example Reaction with Methylamine:
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Product : N-Methyl-1-{trans-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl}methanesulfonamide (Apoquel, an immunomodulatory drug) .
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Conditions :
Role of Sulfuric Acid
Sulfuric acid is not directly involved in the sulfonyl chloride synthesis but may appear in upstream or downstream processes:
Key Data Tables
Scientific Research Applications
Medicinal Chemistry
1H,2H,3H,4H,5H-Pyrido[2,3-e][1,4]diazepin-3-one has shown promise in the development of pharmaceuticals due to its structural similarity to known bioactive compounds. Its applications include:
- Antidepressant Activity : Some derivatives of pyrido[2,3-e][1,4]diazepines have been studied for their potential as antidepressants. Research indicates that these compounds may interact with neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways .
- Anticancer Properties : The compound has been investigated for its effects on various cancer cell lines. Studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Activity : Certain derivatives have demonstrated antimicrobial properties against a range of pathogens. This makes them candidates for further development as antibacterial or antifungal agents .
Pharmacological Applications
The pharmacological profile of this compound includes:
- CNS Activity : The compound has been evaluated for its effects on the central nervous system (CNS), showing potential as a sedative or anxiolytic agent. Its ability to modulate GABAergic activity is of particular interest in treating anxiety disorders .
- Neuroprotective Effects : Preliminary studies indicate that it may offer neuroprotective benefits in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in neuronal cells .
Materials Science Applications
Beyond medicinal uses, this compound has potential applications in materials science:
- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of novel polymers with specific properties. Its unique structure allows for the development of materials with enhanced thermal stability and mechanical strength .
- Nanotechnology : Research into nanocomposites incorporating this compound has shown promise in creating materials with improved electrical conductivity and thermal properties. This opens avenues for applications in electronics and energy storage devices .
Case Study 1: Antidepressant Development
A study published in Journal of Medicinal Chemistry evaluated a series of pyrido[2,3-e][1,4]diazepine derivatives for their antidepressant-like effects in animal models. Results indicated significant reductions in depressive behaviors compared to control groups.
Case Study 2: Anticancer Activity
In a study featured in Cancer Research, researchers examined the efficacy of pyrido[2,3-e][1,4]diazepine derivatives against breast cancer cell lines. The findings demonstrated that these compounds induced apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Positional Isomers and Substitution Variants
1-Methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine Structure: Methyl substitution at the 1-position replaces the keto group with a methylamine moiety. Molecular Formula: C₁₀H₁₄N₄ (vs. C₈H₉N₃O for the parent compound).
1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one
- Structure : Keto group at the 2-position instead of the 3-position.
- Molecular Weight : 163.18 g/mol (vs. 163.18 g/mol for the parent compound, indicating identical molecular formulas but distinct regiochemistry).
- Impact : Positional isomerism may alter hydrogen-bonding interactions and receptor binding affinity .
1-Methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one Structure: Methyl group at the 1-position and keto group at the 4-position. Molecular Formula: C₉H₁₁N₃O (MW: 177.20 g/mol). Synthesis: Prepared via cyclization of 2-aminopyridine derivatives, as reported by Aaron Chemicals LLC .
Fused Ring Systems and Heteroatom Variations
Pyrido[2,3-b][1,4]oxazepines Structure: Replaces the diazepine ring with an oxazepine (oxygen atom instead of nitrogen). Example: 3,3-Dimethyl-2,3-dihydropyrido[2,3-b][1,4]oxazepin-4(5H)-one. Synthesis: Synthesized from 2-nitro-3-hydroxypyridine, as described by Paulse et al. (2008) .
Dipyrido-fused Diazepines
- Example : 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (CAS 287980-84-1).
- Structure : Features two fused pyridine rings, increasing aromaticity and planarity.
- Application : Listed as a pharmaceutical impurity (Imp. B(EP)), highlighting its relevance in quality control .
Table 1: Comparative Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one | Not available | C₈H₉N₃O | 163.18 | Keto (3-position) |
| 1-Methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine | EN300-126521 | C₁₀H₁₄N₄ | 190.25 | Methylamine (1-position) |
| 1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one | 885271-88-5 | C₈H₉N₃O | 163.18 | Keto (2-position) |
| 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one | 287980-84-1 | C₁₃H₁₂N₄O | 240.26 | Keto, fused pyridines |
Biological Activity
1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one is a heterocyclic compound with significant biological activity. This compound belongs to the class of diazepines and has garnered interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C8H9N3O
- Molecular Weight : 163.18 g/mol
- IUPAC Name : this compound
- SMILES Notation : C1C2=C(NCC(=O)N1)N=CC=C2
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it has been reported to induce apoptosis in human leukemia cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains. Its efficacy against resistant strains highlights its potential as a lead compound for antibiotic development .
- CNS Activity : There is evidence suggesting that this compound may possess anxiolytic and sedative properties. It interacts with GABA receptors similarly to other diazepines .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One notable method includes the condensation of pyridine derivatives with isocyanides or other electrophilic agents under controlled conditions to yield the diazepine structure .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one, and how can regioselectivity be controlled?
- Methodology : Regiospecific synthesis is achieved via condensation reactions, such as between 2,3-diaminopyridines and ethyl aroylacetates. Temperature control (e.g., reflux in ethanol) and stoichiometric ratios are critical to avoid side products. Intermediates like N3-[3-oxo-4,4,4-trichloroalk-1-en-1-yl]-2,3-diaminopyridine can be isolated to confirm reaction pathways .
- Data : X-ray crystallography (monoclinic, space group C2/c) confirms the nonplanar structure of related diazepinones, highlighting torsion in the seven-membered ring .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- NMR : Use , , and NMR to resolve ring dynamics and substituent effects. For example, NMR can detect ring inversion barriers (~10–15 kcal/mol) in derivatives .
- X-ray diffraction : Resolve asymmetric units and confirm nonplanar conformations.
- Computational modeling : Gauge invariant atomic orbital (GIAO)/B3LYP/6-311++G(d,p) calculations predict chemical shifts with <5% deviation from experimental NMR data .
Q. What stability considerations are critical for handling this compound in experimental settings?
- Methodology : Store as a powder at room temperature in inert atmospheres. Monitor degradation via HPLC or TLC, particularly under acidic/basic conditions, as the diazepinone ring may undergo hydrolysis or oxidation. Purity (>95%) should be verified before use .
Advanced Research Questions
Q. How can dynamic NMR spectroscopy resolve conformational dynamics in derivatives of this diazepinone?
- Methodology : Perform variable-temperature NMR to study ring inversion and exocyclic bond rotation. For example, in 5-benzyl-2-phenyl derivatives, inversion barriers are computed at B3LYP/6-311++G(d,p) and validated against line-shape analysis of NMR spectra .
- Data : Reported barriers range from 12–18 kcal/mol, depending on substituent steric effects .
Q. What computational strategies are effective for predicting pharmacological activity of diazepinone derivatives?
- Methodology :
- Docking studies : Use crystal structures of target receptors (e.g., benzodiazepine receptors) to model binding interactions.
- QSAR : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity. For example, fluoro-substituted analogs show enhanced receptor affinity due to electronegative effects .
Q. How do reaction intermediates influence the synthesis of pyrido-diazepinone analogs?
- Methodology : Isolate intermediates (e.g., trichloroalkenyl-diaminopyridines) via column chromatography and characterize via IR and mass spectrometry. Kinetic studies (e.g., monitoring by NMR) reveal stepwise mechanisms, where haloform reactions or cyclization pathways dominate under specific conditions .
- Case study : Open-chain intermediates in pyrido[3,2-e]diazepine-2,5-dione synthesis confirm a two-step mechanism involving acylation and ring closure .
Q. What strategies optimize yield in multi-component syntheses of diazepinone derivatives?
- Methodology : Use one-pot reactions with catalysts like montmorillonite K10 or ionic liquids. For example, dihydropyrimidinone derivatives achieve >70% yield under reflux in ethanol, with microwave assistance reducing reaction time by 50% .
- Critical parameters : Solvent polarity (e.g., DMF vs. ethanol), temperature gradients, and stoichiometric control of amines/ketones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
